![molecular formula C17H10F3N3O3S B2714512 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 325980-95-8](/img/structure/B2714512.png)

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

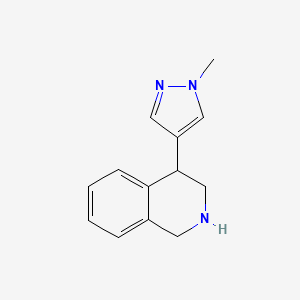

The synthesis of 1,3,4-thiadiazole derivatives, which includes “N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide”, involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of the trifluoromethyl (TFM, -CF3) group is also a notable feature of this compound .Applications De Recherche Scientifique

Synthesis and Evaluation of Analogues for Tumor Hypoxia Markers

Researchers have synthesized novel nitroimidazole-based thioflavin-T derivatives, including compounds with structural similarities to N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, to evaluate as tumor hypoxia markers. These compounds demonstrated selective accumulation in hypoxic tumor cells and exhibited promising biodistribution and tumor-to-tissue ratios in animal models, indicating their potential as markers for identifying hypoxic tumor tissues (Li, Chu, Liu, & Wang, 2005).

Antimicrobial and Antiproliferative Activities

A study on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which share a core structural motif with this compound, revealed significant in vitro antibacterial and antifungal activities. Additionally, some compounds demonstrated potent antiproliferative activity against various cancer cell lines, suggesting the chemical framework's utility in developing novel antimicrobial and anticancer agents (Kumar et al., 2012).

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

Thiophenyl-derivatized nitrobenzoic acid ligands have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies contribute to the understanding of how such compounds can be used to develop luminescent materials with potential applications in sensing and imaging technologies (Viswanathan & Bettencourt-Dias, 2006).

Development of High-Refractive-Index Polyamides

Research has focused on developing high-refractive-index polyamides by incorporating nitro groups, thiazole rings, and thioether linkages, similar to the structural features of this compound. These materials exhibit excellent solubility, heat resistance, and transparency, along with high refractive indices, making them suitable for advanced optical applications (Javadi et al., 2015).

Cerebral Ischemia Markers

Nitroimidazole-based thioflavin-T derivatives structurally related to this compound have been radioiodinated and evaluated as potential cerebral ischemia markers. These compounds showed specific localization in cerebral ischemic tissue in animal models, suggesting their utility in noninvasively identifying and characterizing cerebral ischemia (Chu, Li, Liu, & Wang, 2007).

Mécanisme D'action

Target of Action

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a derivative of 1,3,4-thiadiazole Similar compounds have been found to exhibit antimicrobial properties .

Mode of Action

It is known that similar compounds interact with their targets, leading to their antimicrobial effects .

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial properties, suggesting they may affect pathways related to microbial growth and survival .

Result of Action

Similar compounds have been found to exhibit antimicrobial properties .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well established. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar thiazole derivatives suggest that these compounds may have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on similar thiazole derivatives have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-3-1-2-11(8-12)15(24)22-16-21-14(9-27-16)10-4-6-13(7-5-10)23(25)26/h1-9H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFATRAZKWUPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2714440.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2714449.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)